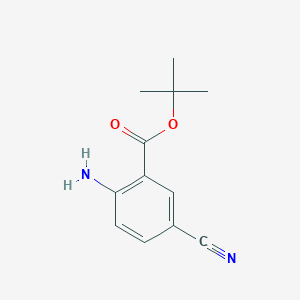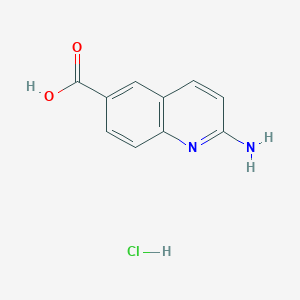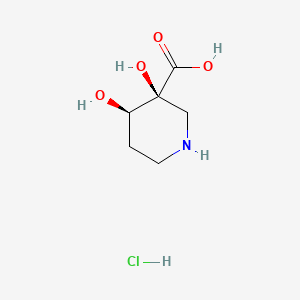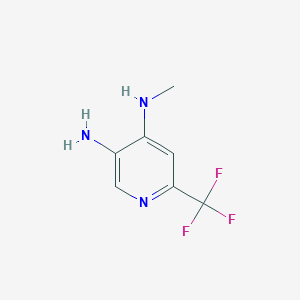
Tert-butyl 2-amino-5-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-5-cyanobenzoate is an organic compound with the molecular formula C12H14N2O2. It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, and a cyano group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize tert-butyl 2-amino-5-cyanobenzoate involves the Ritter reaction. This reaction converts a nitrile to a N-tert-butyl amide through reaction with a tert-butyl cation. The tert-butyl cation is typically generated from either isobutylene gas or tert-butanol in the presence of an acid .
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Ritter reactions due to their efficiency and scalability. The reaction is typically carried out in a controlled environment to manage the flammable isobutylene gas generated during the process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-amino-5-cyanobenzoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-5-cyanobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-amino-5-cyanobenzoate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the cyano group can participate in nucleophilic addition reactions, and the ester group can undergo hydrolysis. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-cyanobenzoate: Lacks the amino group, making it less reactive in certain reactions.
Tert-butyl 2-amino-4-cyanobenzoate: Similar structure but with the cyano group in a different position, affecting its reactivity.
Tert-butyl 2-amino-3-cyanobenzoate: Another positional isomer with different reactivity patterns.
Uniqueness
Tert-butyl 2-amino-5-cyanobenzoate is unique due to the specific positioning of its functional groups, which allows for a distinct set of chemical reactions and applications. Its combination of a tert-butyl ester, amino group, and cyano group makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
668261-28-7 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-5-cyanobenzoate |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)9-6-8(7-13)4-5-10(9)14/h4-6H,14H2,1-3H3 |
Clave InChI |
IUZXJAHIUFLECG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B15296826.png)
![tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate](/img/structure/B15296831.png)
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate, trifluoroacetic acid](/img/structure/B15296839.png)
![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)




![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296888.png)
![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)

![2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296904.png)
![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)
